molecular formula C5H8N2O3 B12336854 6-Nitropiperidin-2-one

6-Nitropiperidin-2-one

Cat. No.: B12336854
M. Wt: 144.13 g/mol
InChI Key: DXISGPPDDFQCMJ-UHFFFAOYSA-N
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Description

6-Nitropiperidin-2-one is a nitrogen-containing heterocyclic compound with a six-membered ring structure. It is a derivative of piperidine, which is a common structural unit in many natural and synthetic compounds. The presence of a nitro group at the sixth position of the piperidin-2-one ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropiperidin-2-one typically involves the nitration of piperidin-2-one. One common method is the reaction of piperidin-2-one with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Nitropiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitropiperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Nitropiperidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness of 6-Nitropiperidin-2-one: This structural feature imparts specific chemical properties that can be exploited in various synthetic and research contexts .

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

6-nitropiperidin-2-one

InChI

InChI=1S/C5H8N2O3/c8-5-3-1-2-4(6-5)7(9)10/h4H,1-3H2,(H,6,8)

InChI Key

DXISGPPDDFQCMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)[N+](=O)[O-]

Origin of Product

United States

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